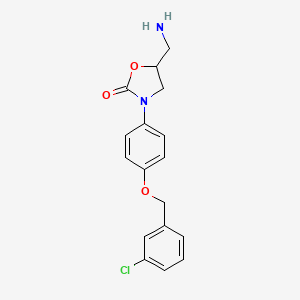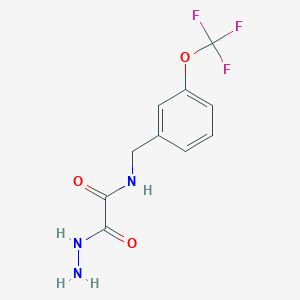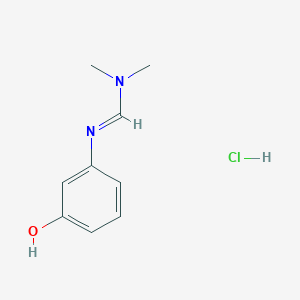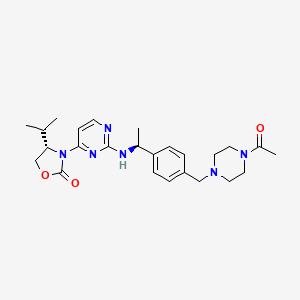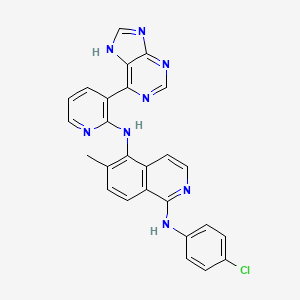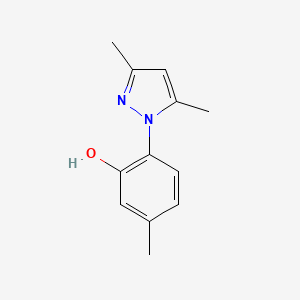
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol
Vue d'ensemble
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is similar to the one you’re asking about . It has a molecular formula of C7H12N2O and a formula weight of 140.18298 .
Synthesis Analysis
There are several related compounds that have been synthesized. For example, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been synthesized under mild and greener reaction conditions . Another compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, was synthesized, but the detailed method was not provided .
Molecular Structure Analysis
The structure of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]-pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol” were not found, a new pyrazole derivative was used as an inhibitor of corrosion for carbon steel in acidic solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, include a molecular weight of 173.22 and it is a liquid at room temperature .
Applications De Recherche Scientifique
Corrosion Inhibition : A study by Wang et al. (2006) using density functional theory explored bipyrazolic-type organic compounds, which include derivatives of the compound , for their potential activity as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
Biological Activity of Metal Complexes : Al-Hamdani and Al Zoubi (2015) synthesized new metal complexes using a related ligand and investigated their spectral properties and biological activity (Al-Hamdani & Al Zoubi, 2015).
Structural Analysis in Chemistry : Drew et al. (2007) conducted a structural analysis of Pd(II) complexes involving derivatives of the compound, revealing square planar complexes with a helical twist (Drew, Mukherjee, De, Nag, & Datta, 2007).
Tautomerism Studies : Cornago et al. (2009) investigated the annular tautomerism of NH-pyrazoles, including derivatives of the compound, using X-ray crystallography and NMR spectroscopy (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Cytotoxic Effects in Medicinal Chemistry : Sobiesiak et al. (2011) explored the synthesis, X-ray structure, and cytotoxic effect of nickel(II) complexes with pyrazole ligands, which include derivatives of the compound (Sobiesiak, Lorenz, Mayer, Woźniczka, Kufelnicki, Krajewska, Różalski, & Budzisz, 2011).
Antibacterial Activity : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and tested their antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Al-Smaisim, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXHPRBERPTLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol | |
CAS RN |
1391758-52-3 | |
| Record name | ME-1111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ME-1111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


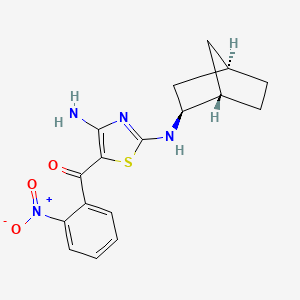

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)



